molecular formula C3H4N2O2 B018101 Hydantoin CAS No. 461-72-3

Hydantoin

Cat. No. B018101
CAS RN: 461-72-3
M. Wt: 100.08 g/mol
InChI Key: WJRBRSLFGCUECM-UHFFFAOYSA-N
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Patent
US04264617

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
[Compound]
Name
benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
acylated-5-(substituted benzal) hydantoins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].[C:20](=O)(O)[O-].[K+]>O>[CH:5](=[O:6])[C:7]1[CH:20]=[CH:9][C:8]([OH:11])=[C:13]([OH:15])[CH:14]=1.[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14] |f:1.2,4.5,9.10|

Inputs

Step One
Name
benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Six
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
acylated-5-(substituted benzal) hydantoins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Twelve
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is generally carried out at about 125°-140° C.
CUSTOM
Type
CUSTOM
Details
with similar results
CUSTOM
Type
CUSTOM
Details
being obtained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled, usually overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
refrigerated for several hours
FILTRATION
Type
FILTRATION
Details
The crystalline product is then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
these are acylated under the conditions of the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(O)=C(O)C=C1)=O
Name
Type
product
Smiles
N1C(=O)NC(=O)C1
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04264617

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
[Compound]
Name
benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
acylated-5-(substituted benzal) hydantoins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].[C:20](=O)(O)[O-].[K+]>O>[CH:5](=[O:6])[C:7]1[CH:20]=[CH:9][C:8]([OH:11])=[C:13]([OH:15])[CH:14]=1.[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14] |f:1.2,4.5,9.10|

Inputs

Step One
Name
benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Six
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
acylated-5-(substituted benzal) hydantoins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Twelve
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is generally carried out at about 125°-140° C.
CUSTOM
Type
CUSTOM
Details
with similar results
CUSTOM
Type
CUSTOM
Details
being obtained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled, usually overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
refrigerated for several hours
FILTRATION
Type
FILTRATION
Details
The crystalline product is then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
these are acylated under the conditions of the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(O)=C(O)C=C1)=O
Name
Type
product
Smiles
N1C(=O)NC(=O)C1
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04264617

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
[Compound]
Name
benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
acylated-5-(substituted benzal) hydantoins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].[C:20](=O)(O)[O-].[K+]>O>[CH:5](=[O:6])[C:7]1[CH:20]=[CH:9][C:8]([OH:11])=[C:13]([OH:15])[CH:14]=1.[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14] |f:1.2,4.5,9.10|

Inputs

Step One
Name
benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Six
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
acylated-5-(substituted benzal) hydantoins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Twelve
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is generally carried out at about 125°-140° C.
CUSTOM
Type
CUSTOM
Details
with similar results
CUSTOM
Type
CUSTOM
Details
being obtained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled, usually overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
refrigerated for several hours
FILTRATION
Type
FILTRATION
Details
The crystalline product is then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
these are acylated under the conditions of the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(O)=C(O)C=C1)=O
Name
Type
product
Smiles
N1C(=O)NC(=O)C1
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04264617

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
[Compound]
Name
benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
acylated-5-(substituted benzal) hydantoins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].[C:20](=O)(O)[O-].[K+]>O>[CH:5](=[O:6])[C:7]1[CH:20]=[CH:9][C:8]([OH:11])=[C:13]([OH:15])[CH:14]=1.[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14] |f:1.2,4.5,9.10|

Inputs

Step One
Name
benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Six
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
acylated-5-(substituted benzal) hydantoins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Twelve
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is generally carried out at about 125°-140° C.
CUSTOM
Type
CUSTOM
Details
with similar results
CUSTOM
Type
CUSTOM
Details
being obtained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled, usually overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
refrigerated for several hours
FILTRATION
Type
FILTRATION
Details
The crystalline product is then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
these are acylated under the conditions of the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(O)=C(O)C=C1)=O
Name
Type
product
Smiles
N1C(=O)NC(=O)C1
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04264617

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
[Compound]
Name
benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
acylated-5-(substituted benzal) hydantoins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].[C:20](=O)(O)[O-].[K+]>O>[CH:5](=[O:6])[C:7]1[CH:20]=[CH:9][C:8]([OH:11])=[C:13]([OH:15])[CH:14]=1.[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14] |f:1.2,4.5,9.10|

Inputs

Step One
Name
benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Six
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
acylated-5-(substituted benzal) hydantoins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Twelve
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is generally carried out at about 125°-140° C.
CUSTOM
Type
CUSTOM
Details
with similar results
CUSTOM
Type
CUSTOM
Details
being obtained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled, usually overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
refrigerated for several hours
FILTRATION
Type
FILTRATION
Details
The crystalline product is then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
these are acylated under the conditions of the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(O)=C(O)C=C1)=O
Name
Type
product
Smiles
N1C(=O)NC(=O)C1
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.